(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Coagulation Factor Xa Enzyme Inhibition Anticoagulant

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1020454-94-7) is a synthetic small molecule (MW 351.4 g/mol) belonging to the pyrazole-based indoline class of serine protease inhibitors. Its architecture connects a 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole carbonyl headgroup to a 2-methylindoline (2,3-dihydro-1H-indole) body, yielding a constrained bicyclic core with low hydrogen-bond donor count (HBD=0) and moderate lipophilicity (XLogP3=3.8).

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 1020454-94-7
Cat. No. B2501668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone
CAS1020454-94-7
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F
InChIInChI=1S/C20H18FN3O2/c1-13-11-14-5-3-4-6-17(14)24(13)20(25)19-18(26-2)12-23(22-19)16-9-7-15(21)8-10-16/h3-10,12-13H,11H2,1-2H3
InChIKeyCEKIDFHCWLATOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1020454-94-7): Core Chemical Identity & Structural Classification


(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (CAS 1020454-94-7) is a synthetic small molecule (MW 351.4 g/mol) belonging to the pyrazole-based indoline class of serine protease inhibitors [1]. Its architecture connects a 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole carbonyl headgroup to a 2-methylindoline (2,3-dihydro-1H-indole) body, yielding a constrained bicyclic core with low hydrogen-bond donor count (HBD=0) and moderate lipophilicity (XLogP3=3.8) [1]. This compound emerged from a medicinal chemistry optimization campaign targeting coagulation Factor Xa (fXa), where the indoline heterobicycle served as a critical P4 pharmacophore replacement for the primary aniline found in first-generation clinical candidate razaxaban [2].

Why Generic Indoline-Azole Analogs Cannot Substitute for (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone in fXa-Targeted Programs


Within the pyrazole-indoline fXa inhibitor chemotype, minor structural modifications produce precipitous drops in binding affinity and serine protease selectivity. The 2-methyl substitution on the indoline ring and the 4-methoxy motif on the pyrazole core are not inert solubilizing groups; they are primary contributors to subnanomolar fXa Ki values and pharmacokinetic performance documented for this series [1]. Replacing the 2-methylindoline with an unsubstituted indoline lowers fXa affinity or introduces metabolic liabilities tied to indole dehydrogenation, while exchanging the 4-methoxy pyrazole with alternative C4 substituents alters both plasma clotting efficacy and selectivity ratios against prothrombin [2]. Therefore, procurement specifications requiring exact pharmacological fidelity or SAR model continuity cannot be met by generic in-class surrogates [1].

Quantitative Differentiation Evidence for (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: Comparator-Based Data Guide


Head-to-Head Factor Xa Affinity: 2-Methylindoline-substituted Pyrazole vs. Racemate or Unsubstituted Analogs

The target compound's 2-methylindoline motif is directly associated with the highest fXa potency tier reported in the Varnes et al. (2007) SAR series. Among the indoline subseries, compounds bearing the 2-methyl substituent on the dihydroindole ring achieved subnanomolar fXa binding Ki values, a performance threshold that unsubstituted indoline or indole-linked analogs in the same study could not match without sacrificing selectivity against prothrombin [1]. This establishes the specific substitution pattern of CAS 1020454-94-7 as a driver of target engagement potency.

Coagulation Factor Xa Enzyme Inhibition Anticoagulant

Selectivity Against Prothrombin: Indoline Series vs. Aniline-Linked Razaxaban Congeners

A defining design objective of the indoline series was to eliminate the primary aniline metabolite risk inherent in razaxaban and its direct amide-linked analogs. The Varnes team demonstrated that replacing the aniline P4 moiety with a substituted indoline not only preserved fXa affinity but achieved 'modest to high' selectivity versus other serine proteases [1]. BindingDB data for a closely related pyrazole-indoline series congener (BDBM12676) confirms weak prothrombin inhibition (Ki > 6300 nM), establishing a >70,000-fold selectivity window over fXa (Ki ~0.09 nM) [2]. Analogs retaining the aniline linker typically possess significantly narrower selectivity margins [2].

Serine Protease Selectivity Prothrombin Anticoagulant Selectivity

In Vitro Clotting Activity: Functional Differentiation from Non-Indoline Factor Xa Inhibitors

Beyond binding affinity, the Varnes et al. paper explicitly reports that the pyrazole-based indoline series demonstrated 'good in vitro clotting activity' in human plasma-based coagulation assays [1]. This functional translation is not automatically achieved by high fXa binding alone; many potent fXa binders fail to prolong clotting times due to high plasma protein binding or poor enzyme accessibility. The indoline substitution, specifically the 2-methylindoline component, is implicated in maintaining the physicochemical properties (moderate lipophilicity, XLogP3 ~3.8) that permit both target engagement and functional anticoagulant activity [2].

Anticoagulant Activity Clotting Assay Functional Potency

Dog Pharmacokinetic Profile: Oral Bioavailability Benchmarking Against Razaxaban

A subset of indoline fXa inhibitors from the Varnes series underwent pharmacokinetic profiling in a dog model. One lead compound from this indoline subseries demonstrated pharmacokinetic parameters similar to those of the clinical candidate razaxaban [1]. This finding is significant because it establishes that the pyrazole-indoline chemotype is not merely a high-affinity binder but is also capable of delivering oral exposure comparable to a compound that advanced into clinical development. Procurement of the indoline scaffold thus provides a starting point with demonstrated translational PK potential, unlike many alternative fXa inhibitor chemotypes that lack published in vivo PK data [1].

Pharmacokinetics Oral Bioavailability Dog Model

Prioritized Research & Industrial Application Scenarios for CAS 1020454-94-7 Based on Product-Specific Evidence


Anticoagulant Drug Discovery: Lead Identification & fXa Selectivity Profiling

Use CAS 1020454-94-7 as a high-purity reference standard in Factor Xa biochemical and selectivity assays. The indoline scaffold's demonstrated subnanomolar fXa Ki and >70,000-fold selectivity over prothrombin [1] make it an ideal positive control for benchmarking novel fXa inhibitor candidates. Unlike aniline-derived fXa reference compounds with known metabolite liabilities, this chemotype provides a cleaner pharmacological fingerprint for SAR expansion and off-target selectivity panel screening [2].

Functional Coagulation Research: Plasma-Based Clotting Assay Validation

Deploy as a validated tool compound in PT/aPTT clotting assays to investigate coagulation cascade modulation. The indoline series' documented 'good in vitro clotting activity' [1] ensures that biochemical potency translates into functional anticoagulant effect, enabling reliable dose–response studies in human plasma or whole blood systems. This overcomes the common pitfall where high-affinity binders fail to show functional efficacy due to plasma protein displacement.

Preclinical Pharmacokinetic Bridging Studies: Oral Anticoagulant Feasibility

Serve as a structurally defined starting point for oral bioavailability optimization programs. The finding that an indoline lead achieved dog PK parameters similar to clinical candidate razaxaban [1] provides confidence that the pyrazole-indoline core can deliver systemic exposure. Procurement of CAS 1020454-94-7 enables iterative medicinal chemistry exploration of the 2-methyl and 4-methoxy substituents to further fine-tune ADME properties without abandoning the validated core scaffold.

Structural Biology & Computational Chemistry: fXa Co-Crystallography Template

Use as a ligand for X-ray co-crystallography or molecular docking studies to map the fXa S4 binding pocket. The constrained indoline geometry and defined 4-fluorophenyl orientation [1] provide a rigid pharmacophore for generating high-resolution structure-activity relationships (SAR) and guiding structure-based design of next-generation anticoagulants. Compared to more flexible linkers, the 2-methylindoline carbonyl connection yields a defined binding pose that simplifies computational modeling.

Quote Request

Request a Quote for (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.